molecular formula C9H9N B030407 Skatole CAS No. 83-34-1

Skatole

Cat. No. B030407
CAS RN: 83-34-1
M. Wt: 131.17 g/mol
InChI Key: ZFRKQXVRDFCRJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Skatole is synthesized through bacterial fermentation processes in the intestines and is also found in stored animal manure. The acetogenic bacteria, such as Clostridium drakei and Clostridium scatologenes, play a crucial role in the synthesis of skatole from tryptophan. These bacteria synthesize indoleacetic acid (IAA) from tryptophan, which is then converted into skatole. This pathway is also active in the microorganisms present in stored swine manure, highlighting the biological synthesis mechanism of skatole in anaerobic environments (Whitehead et al., 2008).

Molecular Structure Analysis

The molecular structure of skatole comprises an indole ring with a methyl group at the third position. This structure contributes to its characteristic odor and chemical properties. Theoretical analyses, including computational calculations, have been performed to understand the effect of intermolecular interactions on skatole's infrared spectra, providing insights into its molecular structure and behavior in different environments (Ten et al., 2012).

Chemical Reactions and Properties

Skatole undergoes various chemical reactions, influenced by its environment and the presence of other compounds. For instance, it has been shown to be a partial aryl hydrocarbon receptor agonist, inducing the expression of certain genes in human hepatocytes. This indicates skatole's potential biochemical activity and its interaction with biological systems (Rasmussen et al., 2016).

Physical Properties Analysis

The physical properties of skatole, such as its boiling point, melting point, and solubility, are crucial for understanding its behavior in different environments and applications. While specific studies focusing solely on the physical properties of skatole were not identified in this search, these properties can be inferred from its molecular structure and are essential for its analysis and handling in research and industrial applications.

Chemical Properties Analysis

Skatole's chemical properties, including its reactivity and stability, play significant roles in its environmental and biological impacts. For example, the enzyme indoleacetate decarboxylase, found in certain anaerobic bacteria, catalyzes the formation of skatole from indoleacetate, highlighting a key biochemical pathway for skatole production and its chemical behavior in microbial processes (Liu et al., 2018).

Scientific Research Applications

1. Influence of Different Plant Extracts on CYP-Mediated Skatole and Indole Degradation in Pigs

  • Summary of the Application: This study aimed to assess the impact of three different plant extracts on skatole levels in the blood and adipose tissue of pigs, while elucidating their relationship with the hepatic skatole metabolism .
  • Methods of Application: In three consecutive trials, cannulated castrated male pigs were provided with a diet containing 0.2–0.3% of one of these plant extracts. Following a 14-day feeding period, the animals were slaughtered, and liver and fat samples were collected .
  • Results or Outcomes: The findings revealed that garlic essential oil significantly influenced skatole accumulation by impeding hepatic degradation, whereas both oregano essential oil and Schisandra chinensis extracts had no discernible impact on skatole metabolism or its adipose tissue concentrations .

2. Natural Product Skatole Ameliorates Lipotoxicity-Induced Multiple Hepatic Damage under Hyperlipidemic Conditions in Hepatocytes

  • Summary of the Application: This study confirmed that the natural compound skatole improves various damages to hepatocytes caused by lipotoxicity in hyperlipidemic conditions .
  • Methods of Application: To induce lipotoxicity, HepG2, SNU-449, and Huh7 cells were exposed to palmitic acid, a saturated fatty acid, and the protective effect of skatole was confirmed .
  • Results or Outcomes: Skatole inhibited fat accumulation in the hepatocytes, reduced ER and oxidative stress, and recovered insulin resistance and glucose uptake .

3. Skatole and Indole Degradation in Pigs

  • Summary of the Application: This study investigated the enzyme indoleacetate decarboxylase, which bacteria use to convert tryptophan to skatole in the gut .
  • Methods of Application: The research was conducted by scientists in China, Singapore, and the United States . The specific experimental procedures and technical details are not provided in the available information.
  • Results or Outcomes: The discovery of the enzyme indoleacetate decarboxylase provides a better understanding of how skatole is produced in the gut .

4. Skatole and Indole Degradation in Pigs

  • Summary of the Application: This study investigated the enzyme indoleacetate decarboxylase, which bacteria use to convert tryptophan to skatole in the gut .
  • Methods of Application: The research was conducted by scientists in China, Singapore, and the United States . The specific experimental procedures and technical details are not provided in the available information.
  • Results or Outcomes: The discovery of the enzyme indoleacetate decarboxylase provides a better understanding of how skatole is produced in the gut .

5. Nutritional Influences on Skatole Formation

  • Summary of the Application: This study postulated that a certain alkaloid inhibits the activity of the amino acid, decarboxylase, which is involved in the synthesis of indole and skatole .
  • Results or Outcomes: Convincing studies with growing pigs were not published .

Safety And Hazards

Skatole is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Research on Skatole is ongoing, with studies investigating its impact on liver homeostasis by modulating the AhR pathway . Other research is focusing on the role of Skatole in the decomposition process and its potential use in modern forensic diagnostics .

properties

IUPAC Name

3-methyl-1H-indole
Source PubChem
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InChI

InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3
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InChI Key

ZFRKQXVRDFCRJG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CNC2=CC=CC=C12
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
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DSSTOX Substance ID

DTXSID8021775
Record name 3-Methylindole
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Molecular Weight

131.17 g/mol
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Physical Description

White to brownish solid with a fecal odor; [Merck Index] Odor becomes pleasant and sweet at very low concentrations; [HSDB] White crystalline flakes with a stench; [MSDSonline], Solid, White scales or powder; Mothball, putrid, decayed, faecal odour, jasmine-like or fruity upon dilution
Record name 3-Methylindole
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Record name Skatole
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Boiling Point

265-266 °C @ 755 MM HG, 265.00 to 266.00 °C. @ 755.00 mm Hg
Record name 3-METHYLINDOLE
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Solubility

6.8 [ug/mL] (The mean of the results at pH 7.4), SOL IN HOT WATER, ALC, BENZENE, CHLOROFORM, ETHER, SOL IN ACETONE, WATER, ETHANOL, ETHER, 0.498 mg/mL, Soluble in boiling water, Soluble (in ethanol)
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Record name Skatole
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Vapor Pressure

0.0055 [mmHg], 0.0055 mm Hg
Record name 3-Methylindole
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Mechanism of Action

NUCLEOPHILIC THIOL AGENTS, GLUTATHIONE, L-CYSTEINE AND N-ACETYL-L-CYSTEINE, PROTECTED MICROSOMAL PROTEINS AGAINST ALKYLATION BY THE REACTIVE METABOLITE OF 3-METHYLINDOLE. THE CYTOSOL FRACTION FROM THE LUNGS OF CATTLE INCR THE PROTECTIVE EFFECT OF THESE THIOL AGENTS. PRETREATMENT OF SHEEP WITH DIETHYLMALEATE, WHICH DEPLETES GLUTATHIONE, INCR THE SEVERITY OF THE PNEUMOTOXIC EFFECT OF 3-METHYLINDOLE, WHEREAS PRETREATMENT WITH L-CYSTEINE DECR THE SEVERITY OF THIS EFFECT. THESE FINDINGS ARE CONSISTENT WITH A HYPOTHESIS THAT AN ELECTROPHILIC REACTIVE METABOLITE OF 3-METHYLINDOLE IS RESPONSIBLE FOR ITS PNEUMOTOXIC EFFECT AND IMPLIES THAT GLUTATHIONE AND GLUTATHIONE S-TRANSFERASES ARE INVOLVED IN THE DETOXIFICATION OF THIS REACTIVE METABOLITE., INCUBATION OF VARIOUS INDOLIC COMPD WITH GOAT LUNG MICROSOMES SHOWED THAT ONLY 3-METHYLINDOLE WAS ABLE TO GENERATE A FREE RADICAL IN THE NADPH-DEPENDENT MICROSOMAL SYSTEM, AS TESTED BY SPIN-TRAPPING. ENZYMIC RADICAL FORMATION FROM 3-METHYLINDOLE SUGGESTS A MICROSOMAL-ACTIVATED FREE RADICAL MECHANISM FOR THE SPECIFICITY OF 3-METHYLINDOLE-INDUCED PULMONARY TOXICITY., Bioactivation of 3-methylindole (3MI), a highly selective pneumotoxin in goats, was investigated in human lung and liver tissues in order to provide information about the susceptibility of humans to 3MI toxicity. Human lung microsomes were prepared from eight organ transplantation donors and liver microsomes from one of the donors were /selected/. The 3MI turnover rate with human lung microsomes was 0.23 +/- 0.06 nmol/mg/min, which was lower than the rate with the human liver microsomes (7.40 mnol/mg/min). The activities were NADPH dependent and inhibited by l-aminobenzotriazole, a potent cytochrome p450 suicide substrate inhibitor. Covalent binding of 3MI reactive intermediates to human tissues was determined by incubation of (14)C-3MI and NADPH with human lung and liver microsomal proteins. Although human lung microsomes displayed measurable covalent binding activity (2.74 +/- 2.57 pmol/mg/min), the magnitude of this reaction was only 4% as large as that seen with human liver microsomes and also was inhibited by l-aminobenzotriazole. Therefore, the bioactivation of 3MI to covalently binding intermediates is catalyzed by cytochrome p450 in human pulmonary tissues. These activities were compared to those activities measured with tissues from goats. Proteins from goat and human pulmonary and hepatic microsomal incubations were incubated with radioactive 3MI, and radioactive proteins were analyzed by SDS-PAGE and HPLC and visualized by autoradiography and radiochromatography, respectively. The results showed that a 57-kDa protein was clearly the most prominently alkylated target associated with 3MI reactive intermediates. These data suggest that humans may be susceptible to 3MI mediated toxicities and that the specificity of covalent binding and the extent of binding to target proteins may play important roles in organ and species selective susceptibilities to 3MI pneumotoxicity.
Record name 3-METHYLINDOLE
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Product Name

3-Methylindole

Color/Form

LEAVES FROM PETROLEUM ETHER; WHITE-BROWN SCALES, White crystalline substance, browning upon aging.

CAS RN

83-34-1
Record name Skatole
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Record name 3-Methylindole
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Record name 1H-Indole, 3-methyl-
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Record name SKATOLE
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Melting Point

95 °C, 97.5 °C
Record name 3-METHYLINDOLE
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Synthesis routes and methods I

Procedure details

Aniline and propylene glycol were reacted at a molar ratio shown in Table 17 in the same manner as described in Example 1, whereby 3-methylindole was obtained as a main product. The results are shown in the following Table 17.
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Synthesis routes and methods II

Procedure details

Di(1H,2H,2H-perfluorooctyl)phenylphosphine (80 mg, 0.1 mmol), palladium (II) acetate (11 mg, 0.05 mmol), N-allyl-2-iodoaniline (259 mg, 1 mmol) and triethylamine (0.15 ml, 1.1 mmol) were placed in a 10 ml stainless steel cell. The cell was sealed and pressurised to approximately 5520 kPa (800 psi) (i.e. full of carbon dioxide). The cell was then heated to 100 C. for 64 hrs and then allowed to cool. When the pressure had dropped below 13800 kPa (2000 psi), the cell was vented into ether (100 ml), the cell was opened once atmospheric pressure was reached and washed out with dichloromethane (20 ml). The organic fractions were combined and concentrated in vacuo to give the crude product. The product was purified by flash column chromatography on silica gel, eluting with 20% ether in hexane to give a white crystalline solid (49 mg, 0.37 mmol, 37%); δH (250 MHz; CDCl3) 7.85 (1H, br, NH), 7.63 (1H, m, H7), 7.34 (1H, m, H4), 7.15-7.26 (2H, m, H5 and H6), 6.97 (1H, s, NHCH), 2.38 (3H, s, Me).
[Compound]
Name
Di(1H,2H,2H-perfluorooctyl)phenylphosphine
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
259 mg
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
stainless steel
Quantity
10 mL
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reactant
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0 (± 1) mol
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reactant
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11 mg
Type
catalyst
Reaction Step Six
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Quantity
100 mL
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solvent
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Name
Yield
37%

Synthesis routes and methods III

Procedure details

Anti-skatole antibodies were prepared essentially in the same manner as described by Weiler, Planta (1981) 153:319-324 for preparing antibodies to detect a plant hormone, indole acetic acid. A skatole analogue-, indole-3-acetic acid (IAA), bovine serum albumin (BSA) conjugate was prepared by a mixed anhydride method. IAA (52.3 mg, 300 μmol) in 2 ml dimethylformamide (DMF) was treated with 75 μl tri-n-butyl amine and the solution was cooled to about -10° to -15° C. Forty μl of isobutylchlorocarbonate was added to that mixture, and the solution was stirred for about 10 min. That mixture was continually stirred while a total of 420 mg of BSA, dissolved in a mixture of 23 ml 50% DMF solution and 420 μl of 1N NaOH was slowly added. Following addition of the BSA, the solution was stirred at 0° C. for an hour. 100 μl of 1N NaOH was then added. The mixture was stirred for an additional four hours at 0° C. That mixture was dialyzed twice against 2 L of 10% DMF and then against water (4×1 L).
Name
Quantity
100 μL
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
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0 (± 1) mol
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reactant
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Name
Quantity
52.3 mg
Type
reactant
Reaction Step Four
Quantity
75 μL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
23 mL
Type
solvent
Reaction Step Six
Name
Quantity
420 μL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Microsomal incubations. Two mg microsomal protein was incubated with 0.4 mM 3MI and 4 mM NADPH in 0.05M sodium phosphate buffer (pH 7.4) containing 5 mM MgCl2 and 1 mM EDTA for 30 min at 37.degree. C. (production of metabolites was determined to be linear over a range of 10 to 40 min). Incubation volumes were 0.5 ml. Reactions were started by the addition of NADPH after 3-minute preincubation periods at 37° C., and stopped with 0.5 ml of ice-cold acetonitrile. Incubations of all 30 samples were run in duplicate and for control incubations NADPH was omitted. After the addition of acetonitrile the mixture was vortexed and centrifuged at 5000 rpm for 20 min. A 50 μl aliquot of the clear supernatant was analyzed by high-performance liquid chromatography (HPLC).
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ice
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0.5 mL
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Synthesis routes and methods V

Procedure details

A solution of 10 kg (76.2 mol) 3-methylindole in 50 kg NMP is prepared, and add an initial amount of 0.08–0.12 eq. KOtBu-solution to the 3-methylindole solution. The HOSA and the KOtBu solutions are added over a period of 120 min simultaneously and proportionally over mass flow meters at 20° C. to the reaction mixture. After the addition is completed, add to the resulting dark brown suspension 6.9 L (381 mol) water, 13.7 kg (228.6 mol) acetic acid (100%) and 7.5 kg (129.2 mol) propionaldehyde. Stir the mixture at 20° C. for ˜1 h, until completion of the reaction. The reaction mixture is then worked-up by adding 248 L water and 42 kg n-heptane. Unwanted salts precipitate from the reaction mixture. The resulting suspension is filtered and the phases are separated. The water phase is again extracted 3-times with 42 kg n-heptane. The combined organic phases are washed two times with 63 L water. The resulting brown heptane-solution is evaporated to dryness. This results in 11.6–12.5 kg 3-methyl-N-(propylidene)-1H-indol-1-amine (yield 81–90%) as a brown liquid.
Name
Quantity
50 kg
Type
reactant
Reaction Step One
Quantity
42 kg
Type
solvent
Reaction Step Two
Name
Quantity
248 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
suspension
Quantity
6.9 L
Type
reactant
Reaction Step Six
Quantity
13.7 kg
Type
reactant
Reaction Step Six
Quantity
7.5 kg
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Skatole
Reactant of Route 2
Skatole
Reactant of Route 3
Reactant of Route 3
Skatole
Reactant of Route 4
Skatole
Reactant of Route 5
Reactant of Route 5
Skatole
Reactant of Route 6
Skatole

Citations

For This Compound
16,100
Citations
R Wesoly, U Weiler - Animals, 2012 - mdpi.com
Skatole is a tryptophan metabolite with fecal odor. Skatole and the testicular steroid … High skatole concentrations in adipose tissue are the result of a complex process, which …
Number of citations: 130 www.mdpi.com
B Deslandes, C Gariépy, A Houde - Livestock Production Science, 2001 - Elsevier
… Skatole causes acute bovine pulmonary edema and emphysema (ABPE) in … skatole acts as a very selective pneumotoxin that causes the degeneration of certain lung tissues. Skatole …
Number of citations: 157 www.sciencedirect.com
R Claus, U Weiler, A Herzog - Meat science, 1994 - Elsevier
… These indications of a link between the anabolic potential and skatole suggest an effect of anabolic hormones on skatole formation. The course of skatole along the cycle in ad-libitum-…
Number of citations: 407 www.sciencedirect.com
MT Jensen, RP Cox, BB Jensen - Animal Science, 1995 - cambridge.org
… skatole. Nevertheless, there was a clear effect of diet on both intestinal skatole production and skatole … The use of casein as a protein source decreased microbial skatole production, the …
Number of citations: 363 www.cambridge.org
P Walstra, C Claudi-Magnussen, P Chevillon… - Livestock production …, 1999 - Elsevier
… were observed for both androstenone and skatole. Skatole levels were higher in replicate 1 … Overall, the correlation coefficient between androstenone and skatole was 0.30. Apart from …
Number of citations: 220 www.sciencedirect.com
E Zgarbová, R Vrzal - Biochimie, 2022 - Elsevier
… Initially, we provide basic knowledge and a historical overview of skatole. Then, skatole … Ultimately, we suggest a link between skatole intestinal formation in humans and skatole-…
Number of citations: 6 www.sciencedirect.com
J Babol, EJ Squires, K Lundström - Journal of animal science, 1998 - academic.oup.com
… in reducing the formation of skatole metabolites than SKF … skatole metabolites and disappearance of skatole were also reduced with these inhibitors. These results indicate that skatole …
Number of citations: 108 academic.oup.com
EJ Squires, K Lundström - Journal of animal science, 1997 - academic.oup.com
… that plasma metabolites of skatole could be used to find low metabolizers of skatole (Bæk et al., … of skatole or its metabolites as a marker for poor metabolizers of skatole if skatole were …
Number of citations: 136 academic.oup.com
J Babol, EJ Squires, K Lundström - Journal of animal science, 1999 - academic.oup.com
… the assays of skatole oxidative metabolism (… skatole metabolism and production of skatole metabolites was determined by comparing skatole disappearance and the formation of skatole …
Number of citations: 149 academic.oup.com
MT Yokoyama, JR Carlson - Applied and environmental …, 1981 - Am Soc Microbiol
… of skatole and p-cresol by these strains. This is the first demonstration of both skatole … The isolation of several ruminal strains of a bacterium with the ability to produce skatole (3…
Number of citations: 139 journals.asm.org

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